molecular formula C8H15N B13487485 N-methylbicyclo[2.2.1]heptan-1-amine

N-methylbicyclo[2.2.1]heptan-1-amine

Cat. No.: B13487485
M. Wt: 125.21 g/mol
InChI Key: WGJZECUMDZORRJ-UHFFFAOYSA-N
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Description

N-methylbicyclo[2.2.1]heptan-1-amine (CAS 2301215-47-2) is a chemical compound featuring a bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This amine serves as a versatile synthetic building block and key pharmacophore in the development of novel therapeutic agents. The bicyclo[2.2.1]heptane (norcamphor) framework is prized for its rigid, three-dimensional structure, which is utilized to explore and modulate biological activity. Research highlights the value of this scaffold in the design of potent triple reuptake inhibitors (TRIs) for the central nervous system. Compounds based on this structure have been investigated for their potential to simultaneously inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), presenting a promising strategy for the treatment of depression and other neuropsychiatric disorders . Furthermore, derivatives of bicyclo[2.2.1]heptanamine have been identified as potent and selective antagonists for the CXC chemokine receptor 2 (CXCR2) . Antagonism of CXCR2 is a compelling strategy in oncology research, as it may impair cancer metastasis, and such compounds are being explored as potential anti-metastatic agents . Product Details: • CAS Number: 2301215-47-2 • Molecular Formula: C 8 H 15 N • Average Mass: 125.21 g/mol Handling and Safety: This product is intended for research purposes only and is not classified as a medicinal or edible product. It is strictly for use in laboratory or industrial applications by qualified professionals. Refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C8H15N/c1-9-8-4-2-7(6-8)3-5-8/h7,9H,2-6H2,1H3

InChI Key

WGJZECUMDZORRJ-UHFFFAOYSA-N

Canonical SMILES

CNC12CCC(C1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine typically involves the treatment of bicyclo[2.2.1]heptan-1-amine with methylating agents. One common method is the reaction with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to yield the desired N-methylated product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-methylbicyclo[2.2.1]heptan-1-one.

    Reduction: Reduced derivatives such as this compound.

    Substitution: N-methylated derivatives.

Scientific Research Applications

N-methylbicyclo[2.2.1]heptan-1-amine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural and functional properties, making it a valuable compound in various fields.

Scientific Research Applications

Chemistry
this compound serves as a building block in the synthesis of complex organic molecules. The synthesis of this compound typically involves treating bicyclo[2.2.1]heptan-1-amine with methylating agents. It is also involved in producing specialty chemicals and materials.

Biology
This compound is investigated for its potential as a ligand in receptor studies. Research indicates that derivatives of bicyclo[2.2.1]heptan-1-amine may function as neurotransmitter analogs, interacting with biological receptors such as NMDA receptors, suggesting potential therapeutic effects in treating neurodegenerative disorders.

Medicine
this compound is explored for potential therapeutic effects, particularly as an NMDA receptor antagonist. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders.

Industry
This compound is utilized in the production of specialty chemicals and materials.

Mecamylamine Analogues

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders .

Comparison with Similar Compounds

Key Insights :

  • Brominated derivatives exhibit higher molecular weight and enhanced electrophilicity, favoring cross-coupling reactions .
  • Fluorinated analogs improve bioavailability and binding affinity in drug candidates due to fluorine’s electronegativity .

Alkyl- and Aryl-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride C₁₇H₂₆ClN 279.85 Diethyl and phenyl groups at C2 and C3; hydrochloride salt Potential CNS agent; melting point 222°C .
(1S,2R,4R)-7,7-Dimethyl-1-[(methylsulfanyl)methyl]bicyclo[2.2.1]heptan-2-amine C₁₂H₂₁NS 211.36 Chiral centers; methylthio and dimethyl substituents Explored in asymmetric catalysis; stereochemistry impacts receptor binding .

Key Insights :

  • Bulky substituents (e.g., phenyl, diethyl) increase steric hindrance, reducing reaction rates but enhancing selectivity in target interactions .
  • Chiral derivatives (e.g., (1S,2R,4R)-isomer) are critical for enantioselective synthesis and biological activity .

Functionalized Derivatives for Drug Design

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide C₂₀H₂₁NO 291.39 Biphenyl amide linkage; bicyclic amine core TRP channel antagonist; 38% yield via automated flash chromatography .
3-((2-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide C₂₁H₂₄N₄O₄ 396.45 Squaramide and hydroxybenzamide moieties CXCR2-selective antagonist; 47% yield; anti-cancer activity via chemokine inhibition .

Key Insights :

  • Amide-linked derivatives (e.g., biphenyl carboxamide) demonstrate improved pharmacokinetic profiles and target engagement .
  • Squaramide-containing analogs show promise in oncology by blocking chemokine signaling pathways .

Biological Activity

N-methylbicyclo[2.2.1]heptan-1-amine is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly as a ligand in receptor studies and as an NMDA receptor antagonist. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that allows it to interact with various biological targets. Its molecular formula is C8H15NC_8H_{15}N with a molecular weight of approximately 139.21 g/mol.

The primary mechanism of action for this compound involves its role as an NMDA receptor antagonist . By binding to the NMDA receptor, it inhibits the receptor's activity, which can modulate neurotransmission and potentially provide therapeutic effects for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

NMDA Receptor Antagonism

This compound has been investigated for its antagonistic effects on NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that this compound exhibits moderate binding affinity with an IC50 value around 7.86 μM .

CXCR2 Antagonism

In addition to NMDA receptor antagonism, this compound derivatives have shown potential as selective antagonists for the CXC chemokine receptor 2 (CXCR2) , which plays a role in inflammatory responses and cancer metastasis . This dual activity highlights the compound's versatility in targeting multiple pathways.

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective effects, this compound demonstrated significant efficacy in reducing neuronal damage in vitro under excitotoxic conditions induced by glutamate . The compound exhibited protective effects at concentrations up to 100 μM.

Case Study 2: Anticancer Potential

Another study explored the compound's potential as an anticancer agent through its action on CXCR2. It was found that derivatives of this compound could inhibit cell migration in cancer cell lines, suggesting a promising avenue for cancer therapeutics .

Summary of Biological Activities

CompoundActivityIC50 Value (μM)Toxicity Profile
This compoundNMDA Receptor Antagonist7.86Acceptable
Derivative ACXCR2 AntagonistNot specifiedFavorable
Derivative BNMDA Receptor AntagonistNot specifiedModerate

Toxicity and Safety Profile

Preliminary toxicity studies using various cell lines (e.g., MDCK and N2a) indicate that this compound has an acceptable toxicity profile, with IC50 values exceeding 150 μM considered safe for further development .

Q & A

Q. What are the common synthetic routes for N-methylbicyclo[2.2.1]heptan-1-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step organic reactions such as reductive amination or nucleophilic substitution. For example, the Hantzsch reaction under reflux conditions (ethanol, 12–24 hours) optimizes yield by balancing steric hindrance from the bicyclic framework with reagent accessibility . Key factors include:

  • Solvent polarity : Polar aprotic solvents enhance nucleophilicity.
  • Temperature : Elevated temperatures reduce side reactions but may compromise stereochemical integrity.
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in reductive steps .

Q. How is the structural rigidity of the bicyclo[2.2.1]heptane framework characterized?

The bicyclic system’s rigidity is confirmed via:

  • X-ray crystallography : Resolves bond angles and torsional strain.
  • NMR spectroscopy : Distinct chemical shifts for axial vs. equatorial protons (e.g., 1H NMR δ 1.2–2.5 ppm) highlight restricted rotation .
  • Computational modeling : Density Functional Theory (DFT) calculates strain energy (~20–25 kcal/mol) .

Q. What analytical techniques are used to confirm stereochemical purity?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Optical rotation : Specific rotation values (e.g., [α]D = +15°) validate enantiomeric excess.
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration .

Q. How do substituent positions (e.g., methyl groups) affect reactivity?

A comparative table of substituent effects:

CompoundSubstituent PositionReactivity (Nucleophilic Substitution)
Bicyclo[2.2.1]heptan-1-amineNoneHigh (low steric hindrance)
7-Methyl variantC7Moderate (increased steric bulk)
7,7-Dimethyl variantC7 (both positions)Low (severe steric hindrance)

Methyl groups at C7 reduce reactivity by 40–60% in SN2 reactions due to steric effects .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets like NMDA receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity. Key parameters:

  • Steric complementarity : The bicyclic core fits hydrophobic pockets.
  • Electrostatic interactions : Protonated amine groups form salt bridges with glutamate residues (binding energy: −8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • In vitro selectivity assays : Compare IC50 values across receptor subtypes (e.g., NMDA vs. AMPA receptors).
  • Structural-activity relationship (SAR) analysis : Correlate substituent patterns (e.g., methyl vs. ethoxyethyl) with activity trends .
  • Meta-analysis : Pool data from heterogeneous studies using standardized assay protocols .

Q. How do enantioselective synthesis strategies optimize pharmacological profiles?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric hydrogenation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers with >90% ee .

Q. What in vitro assays evaluate neuroprotective potential?

  • Oxidative stress models : Measure cell viability (MTT assay) in SH-SY5Y neurons exposed to H2O2.
  • Calcium influx assays : Fluorometric detection of NMDA receptor overactivation .

Q. How do pharmacokinetic properties vary with structural modifications?

  • LogP values : Methyl groups increase lipophilicity (LogP from 1.2 to 2.5), enhancing blood-brain barrier permeability.
  • Metabolic stability : Microsomal assays show t1/2 > 2 hours for N-methyl derivatives vs. <30 minutes for non-methylated analogs .

Q. How are environmental degradation pathways assessed?

  • Photolysis studies : Expose compounds to UV light (254 nm) and monitor degradation via LC-MS.
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life (>28 days for bicyclic amines) .

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